1-(1,4-Diazepan-1-yl)-3-methylbutan-1-one 1-(1,4-Diazepan-1-yl)-3-methylbutan-1-one
Brand Name: Vulcanchem
CAS No.: 923249-23-4
VCID: VC7212905
InChI: InChI=1S/C10H20N2O/c1-9(2)8-10(13)12-6-3-4-11-5-7-12/h9,11H,3-8H2,1-2H3
SMILES: CC(C)CC(=O)N1CCCNCC1
Molecular Formula: C10H20N2O
Molecular Weight: 184.283

1-(1,4-Diazepan-1-yl)-3-methylbutan-1-one

CAS No.: 923249-23-4

Cat. No.: VC7212905

Molecular Formula: C10H20N2O

Molecular Weight: 184.283

* For research use only. Not for human or veterinary use.

1-(1,4-Diazepan-1-yl)-3-methylbutan-1-one - 923249-23-4

Specification

CAS No. 923249-23-4
Molecular Formula C10H20N2O
Molecular Weight 184.283
IUPAC Name 1-(1,4-diazepan-1-yl)-3-methylbutan-1-one
Standard InChI InChI=1S/C10H20N2O/c1-9(2)8-10(13)12-6-3-4-11-5-7-12/h9,11H,3-8H2,1-2H3
Standard InChI Key AEBLYKSUJSUQLD-UHFFFAOYSA-N
SMILES CC(C)CC(=O)N1CCCNCC1

Introduction

Chemical Identity and Structural Features

Systematic Nomenclature and Identifiers

The compound is formally named 1-(1,4-diazepan-1-yl)-3-methylbutan-1-one under IUPAC conventions. Key identifiers include:

PropertyValueSource
CAS Registry923249-23-4
PubChem CID16228160
Molecular FormulaC₁₀H₂₀N₂O
Molecular Weight184.28 g/mol (free base)
Hydrochloride Salt CAS1955507-38-6
Hydrochloride FormulaC₁₀H₂₁ClN₂O

The hydrochloride salt (MW 220.74 g/mol) exhibits improved stability for storage and handling .

Structural Characterization

Key spectral data and descriptors:

SMILES: CC(C)CC(=O)N1CCCNCC1
InChI Key: AEBLYKSUJSUQLD-UHFFFAOYSA-N
Predicted Collision Cross Section (CCS):

Adductm/zCCS (Ų)
[M+H]⁺185.16484140.9
[M+Na]⁺207.14678147.8
[M-H]⁻183.15028140.0

These CCS values, determined via ion mobility spectrometry predictions, aid in mass spectrometric identification .

Synthetic Pathways and Industrial Availability

Reported Synthesis Strategies

While no explicit synthesis protocol exists for this specific compound, analogous 1,4-diazepane derivatives are typically synthesized through:

  • Reductive Amination: Condensation of 3-nitrobenzaldehyde with 1,4-diazepanes followed by iron-mediated reduction .

  • Sulfonylation: Subsequent reaction with sulfonyl chlorides in dichloromethane (DCM) using triethylamine (TEA) as base .

The hydrochloride salt forms via isopropyl alcohol (IPA)-HCl treatment, a common salt-forming protocol for basic amines .

VendorPurityPrice (1g)Storage Conditions
Moldb98%$1,340Not specified
CymitQuimica95%Inquire4°C (hydrochloride)

Current lead times range from 1-3 weeks, reflecting bespoke synthesis workflows .

Physicochemical and ADMET Properties

Predicted Drug-Likeness

In silico profiling using QikProp (Schrödinger) on structural analogs reveals:

ParameterValueCompliance
Lipinski Violations0Yes
Jorgensen Rule Violations0Yes
logP (o/w)1.92 ± 0.3Optimal
H-bond Donors1≤5
H-bond Acceptors3≤10

These metrics suggest favorable oral bioavailability and CNS penetration potential .

Experimental Physicochemical Data

Hydrochloride Salt:

  • Appearance: Oily liquid at room temperature

  • Stability: Requires refrigeration (4°C) to prevent degradation
    Spectroscopy:

  • IR (KBr): Characteristic peaks at 2958 cm⁻¹ (C-H stretch), 1597 cm⁻¹ (amide I), 1157 cm⁻¹ (C-N stretch)

  • ¹H NMR (DMSO-d₆): δ 2.26-3.49 (m, CH₂/CH₃), 7.06-7.68 ppm (aromatic protons in analogs)

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